Delgocitinib
Übersicht
Beschreibung
Delgocitinib is a pharmaceutical compound developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions such as atopic dermatitis . It is a janus kinase inhibitor that targets all members of the janus kinase family, including janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 . This compound is marketed under the brand name Corectim and has received approval in Japan for the treatment of atopic dermatitis .
Wissenschaftliche Forschungsanwendungen
Delgocitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird hauptsächlich in der medizinischen Forschung für sein therapeutisches Potenzial bei der Behandlung von Autoimmunerkrankungen und entzündlichen Hauterkrankungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Janus-Kinase-Signalwegs, der an der Pathogenese chronisch-entzündlicher Hauterkrankungen beteiligt ist . Durch Blockierung der Aktivierung von Janus-Kinase 1, Janus-Kinase 2, Janus-Kinase 3 und Tyrosinkinase 2 reduziert this compound die Produktion von pro-inflammatorischen Zytokinen wie Interleukin 4, Interleukin 13 und Interleukin 31 . Diese Hemmung führt zu einer Verringerung der Entzündung und Linderung der Symptome, die mit Erkrankungen wie atopischer Dermatitis verbunden sind .
Wirkmechanismus
Target of Action
Delgocitinib is a Janus kinase (JAK) inhibitor . The primary targets of this compound are the members of the JAK family, which include JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play a crucial role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31 .
Mode of Action
This compound works by blocking the activation of the JAK-STAT signaling pathway , which contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting all members of the JAK family, this compound prevents the activation of these kinases, thereby blocking the signaling pathway .
Biochemical Pathways
The JAK-STAT pathway is a critical intracellular signal transduction pathway involved in cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting the JAK family members, this compound disrupts this pathway, leading to a reduction in the biological effects of inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. Following intravenous administration of radiolabelled this compound in rats, 45.6% of administered radioactivity is excreted in the urine and 57.1% is excreted in the feces by 168 hours . In dogs, after intravenous administration of radiolabelled this compound, 68.6% of the radioactivity dose is excreted in the urine and 27.5% is excreted in the feces by 168 hours .
Result of Action
The inhibition of the JAK-STAT pathway by this compound leads to a reduction in the biological effects of inflammatory cytokines . This results in a decrease in inflammation and an improvement in symptoms in conditions such as atopic dermatitis . Clinical trials have shown that this compound is effective in treating atopic dermatitis and is well-tolerated by patients .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., cream or oral) can affect its action . Additionally, the specific condition being treated (e.g., atopic dermatitis, chronic hand eczema) and the patient’s individual characteristics can also impact the drug’s efficacy and safety
Safety and Hazards
Delgocitinib has several safety precautions associated with it. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .
Zukünftige Richtungen
Delgocitinib, the first topical JAK inhibitor to be approved for atopic dermatitis, has shown promise in its preclinical pharmacology, pharmacokinetics, metabolism, and safety. Existing clinical trials and future directions are positive . It is also under investigation in clinical trial NCT03683719 for the treatment of chronic hand eczema .
Biochemische Analyse
Biochemical Properties
Delgocitinib inhibits all members of the JAK family, including JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play an essential role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31, which are elevated in patients with atopic dermatitis .
Cellular Effects
This compound exerts its effects on various types of cells by blocking the activation of the JAK-STAT signaling pathway . This pathway contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting this pathway, this compound can control the inflammation and hypersensitivity associated with these conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the JAK-STAT signaling pathway . This compound competes with ATP for the catalytic ATP-binding site in JAKs . This competition results in the inhibition of JAKs, thereby blocking the signaling pathway and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-term safety and efficacy for up to 36 weeks . No new safety concerns were identified during this period, and the drug’s effects remained consistent over time .
Transport and Distribution
As a topical treatment, this compound is applied directly to the affected area, suggesting that it may be distributed locally at the site of application .
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. As a JAK inhibitor, it is likely to interact with JAKs, which are located in the cytoplasm of the cell
Vorbereitungsmethoden
The synthesis of delgocitinib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a spirocyclic structure, which is a crucial component of this compound’s chemical framework . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactors and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Delgocitinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Formen führen kann .
Vergleich Mit ähnlichen Verbindungen
Delgocitinib ist unter den Janus-Kinase-Inhibitoren einzigartig aufgrund seiner breiten Aktivität gegen alle Mitglieder der Janus-Kinase-Familie . Ähnliche Verbindungen umfassen:
Tofacitinib: Ein weiterer Janus-Kinase-Inhibitor, der hauptsächlich Janus-Kinase 1 und Janus-Kinase 3 angreift.
Baricitinib: Ein selektiver Inhibitor von Janus-Kinase 1 und Janus-Kinase 2, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Die Fähigkeit von this compound, alle Mitglieder der Janus-Kinase-Familie zu hemmen, macht es besonders wirksam bei der Behandlung einer größeren Bandbreite von entzündlichen Erkrankungen .
Eigenschaften
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.